molecular formula C4H3Cl2NO2 B8699555 2,3-Dichloropropanoyl isocyanate CAS No. 57322-89-1

2,3-Dichloropropanoyl isocyanate

Cat. No.: B8699555
CAS No.: 57322-89-1
M. Wt: 167.97 g/mol
InChI Key: LMDHPDBJNHLWRN-UHFFFAOYSA-N
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Description

2,3-Dichloropropanoyl isocyanate is an aliphatic isocyanate characterized by a propanoyl backbone substituted with two chlorine atoms at the 2- and 3-positions and an isocyanate (-NCO) functional group. Aliphatic isocyanates like this are highly reactive, making them valuable intermediates in polymer synthesis, agrochemicals, and specialty coatings. Their reactivity stems from the electrophilic nature of the -NCO group, which readily reacts with nucleophiles like alcohols and amines.

Properties

CAS No.

57322-89-1

Molecular Formula

C4H3Cl2NO2

Molecular Weight

167.97 g/mol

IUPAC Name

2,3-dichloropropanoyl isocyanate

InChI

InChI=1S/C4H3Cl2NO2/c5-1-3(6)4(9)7-2-8/h3H,1H2

InChI Key

LMDHPDBJNHLWRN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N=C=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes key structural and physical properties of 2,3-Dichloropropanoyl isocyanate and related compounds:

Property This compound 2,3-Dichlorophenyl Isocyanate Methyl 2,3-Dichloropropionate Chlorosulfonyl Isocyanate
Molecular Formula C₃H₃Cl₂NO₂ C₇H₃Cl₂NO C₄H₆Cl₂O₂ ClSO₂NCO
Molecular Weight (g/mol) 168.97 188.007 156.99 143.53
Functional Group Aliphatic isocyanate Aromatic isocyanate Ester Sulfonyl isocyanate
Reactivity High Moderate Low Very High
Primary Applications Polymer intermediates Agrochemicals Solvents, intermediates Chemical synthesis
Toxicity Highly toxic (inferred) Moderate Low Corrosive, toxic

Key Observations :

  • Reactivity: The aliphatic isocyanate group in this compound confers higher reactivity compared to aromatic analogs like 2,3-Dichlorophenyl isocyanate . This makes it more susceptible to hydrolysis and polymerization.
  • Chlorine Substitution : The dichloro substitution enhances electrophilicity and stability but may increase environmental persistence.

Environmental and Regulatory Considerations

Table 2 highlights environmental impacts and regulatory statuses:

Compound Environmental Impact Regulatory Status
This compound Potential persistence due to Cl content Subject to halogenated compound regulations
2,3-Dichlorophenyl isocyanate Used in agrochemicals; possible leaching Regulated under pesticide guidelines
Methyl 2,3-Dichloropropionate Lower environmental hazard Complies with standard solvent regulations
Chlorosulfonyl isocyanate High reactivity; hazardous decomposition Strict handling and disposal protocols

Key Findings :

  • Industrial Restrictions: highlights restrictions on halogenated blowing agents in foam production, indirectly affecting aliphatic isocyanates like this compound due to their chlorine content .
  • Agrochemical Use : 2,3-Dichlorophenyl isocyanate is linked to pesticide formulations, as indicated by its EINECS and RN classifications .

Toxicity Profiles :

  • Aliphatic isocyanates like this compound are generally more toxic than aromatic analogs due to rapid reactions with biological nucleophiles (e.g., proteins, DNA).
  • Chlorinated byproducts (e.g., HCl) may form during decomposition, increasing handling risks.

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